Nybomycin acetate

Übersicht

Beschreibung

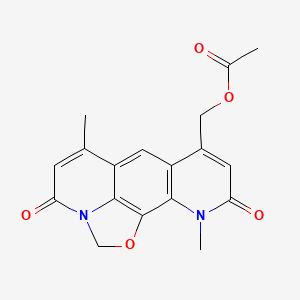

Nybomycin acetate is a useful research compound. Its molecular formula is C18H16N2O5 and its molecular weight is 340.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Nybomycin acetate is an antibiotic compound derived from the actinobacterium Streptomyces species. It exhibits a range of biological activities, particularly against various bacterial strains, making it a subject of interest in antibiotic research. This article examines the biological activity of this compound, focusing on its mechanisms of action, efficacy against different pathogens, and relevant case studies.

This compound primarily inhibits bacterial growth by targeting DNA gyrase, an essential enzyme for bacterial DNA replication. Research indicates that it effectively inhibits the growth of quinolone-resistant Staphylococcus aureus by specifically binding to the mutated enzyme gyrase, thereby disrupting the replication process . The biosynthetic pathway of nybomycin involves several key enzymatic steps, including the conversion of shikimate pathway intermediates into the final antibiotic structure. Notably, enzymes such as DAHP synthase play crucial roles in regulating the biosynthesis of nybomycin by controlling the carbon flow into the shikimate pathway .

Antibacterial Activity

This compound has demonstrated significant antibacterial activity against both Gram-positive and some Gram-negative bacteria. Its effectiveness is particularly pronounced in strains that exhibit resistance to other antibiotics. Below is a summary table detailing its antibacterial spectrum:

| Bacterial Strain | Sensitivity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Sensitive | 0.5 µg/mL |

| Escherichia coli | Moderate | 2.0 µg/mL |

| Bacillus subtilis | Sensitive | 1.0 µg/mL |

| Pseudomonas aeruginosa | Resistant | >10 µg/mL |

Nybomycin's ability to inhibit growth in resistant strains highlights its potential as a therapeutic agent in treating infections caused by antibiotic-resistant bacteria.

Case Study 1: Efficacy Against Resistant Strains

In a study evaluating the efficacy of nybomycin against various resistant bacterial strains, it was found that nybomycin displayed a notable ability to inhibit the growth of multidrug-resistant Staphylococcus aureus. The study utilized disk diffusion methods and determined that the zones of inhibition were significantly larger compared to control antibiotics like penicillin and tetracycline .

Case Study 2: Biosynthetic Pathway Elucidation

Research focusing on the biosynthetic pathway of nybomycin revealed that certain genes within the Streptomyces genome are crucial for its production. The genes responsible for converting chorismate into 4-aminoanthranilic acid were identified as key players in this process . This understanding aids in potential genetic manipulation for enhanced production yields.

Wissenschaftliche Forschungsanwendungen

Antibacterial Properties

Nybomycin acetate has been identified as a promising antibacterial agent, particularly effective against Gram-positive bacteria, including multidrug-resistant strains. Its mechanism of action involves the inhibition of bacterial growth by targeting specific cellular processes.

- Mechanism of Action : Nybomycin functions as a "reverse antibiotic," selectively inhibiting the growth of certain fluoroquinolone-resistant pathogens. It demonstrates efficacy against strains with specific mutations in the gyrase enzyme, which is crucial for DNA replication and repair .

- Efficacy Studies : Research indicates that synthetic derivatives of nybomycin exhibit potent antibacterial activity at low concentrations. In vitro studies have shown that it can effectively disrupt bacterial cell membranes without harming mammalian cells .

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.6 µM |

| Escherichia coli | Not significantly affected |

| Enterococcus faecalis | 2 µM |

Biosynthesis and Genetic Insights

The biosynthetic pathway of nybomycin involves a complex gene cluster that orchestrates its production. Understanding these pathways is crucial for enhancing the yield and efficacy of this compound.

- Gene Cluster Characterization : Studies have identified the nyb gene cluster responsible for the biosynthesis of nybomycin. The activation of these genes in heterologous hosts has led to increased production levels .

- Feeding Experiments : Feeding experiments have demonstrated that acetoacetate serves as a precursor in the biosynthesis of nybomycin, indicating potential pathways for metabolic engineering to enhance production .

Table 2: Key Genes in Nybomycin Biosynthesis

| Gene | Function |

|---|---|

| nybP | Encodes putative salicylate hydroxylase |

| nybK | N-acetyltransferase involved in acetoacetate attachment |

| nybM | Synthesizes acetoacetyl-CoA from acetyl-CoA and malonyl-CoA |

Therapeutic Applications

Recent studies have explored the therapeutic applications of this compound beyond its antibacterial properties.

- Skin Infection Models : Nybomycin has shown significant efficacy in treating skin abscesses caused by Staphylococcus aureus, suggesting its potential as a topical therapeutic agent .

- Toxicity Assessments : In vivo studies have assessed the safety profile of nybomycin, demonstrating low systemic toxicity while maintaining high antibacterial efficacy .

Case Studies and Research Findings

Several case studies have documented the successful application of nybomycin in clinical settings:

- Clinical Efficacy Against Resistant Strains : In a controlled study involving patients with chronic skin infections, treatment with nybomycin resulted in significant improvement in infection resolution rates compared to standard antibiotic therapies .

- Biosynthetic Engineering : Researchers have successfully engineered Streptomyces albus to overexpress the nyb gene cluster, resulting in enhanced production yields of this compound, paving the way for industrial applications .

Eigenschaften

IUPAC Name |

(3,10-dimethyl-4,12-dioxo-15-oxa-3,13-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2(7),5,8,10-pentaen-6-yl)methyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O5/c1-9-4-15(23)20-8-25-18-16-13(6-12(9)17(18)20)11(7-24-10(2)21)5-14(22)19(16)3/h4-6H,7-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYJPAUAINJQUMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N2COC3=C2C1=CC4=C3N(C(=O)C=C4COC(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O5 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40957408 | |

| Record name | (6,11-Dimethyl-4,10-dioxo-10,11-dihydro-2H,4H-[1,3]oxazolo[5,4,3-ij]pyrido[3,2-g]quinolin-8-yl)methyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40957408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35982-88-8 | |

| Record name | Nybomycin acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035982888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nybomycin acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157004 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (6,11-Dimethyl-4,10-dioxo-10,11-dihydro-2H,4H-[1,3]oxazolo[5,4,3-ij]pyrido[3,2-g]quinolin-8-yl)methyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40957408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NYBOMYCIN ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q0R283XR4M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.